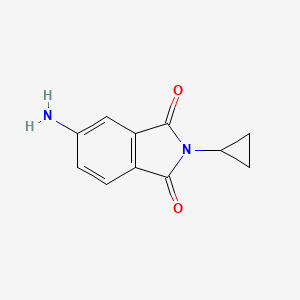5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
CAS No.: 307990-29-0
Cat. No.: VC2106066
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 307990-29-0 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-amino-2-cyclopropylisoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2 |
| Standard InChI Key | ZDBRRTRQZCFUKJ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
| Canonical SMILES | C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Introduction
Chemical Structure and Properties
The compound 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione features a bicyclic structure with an isoindole core that contains two carbonyl groups forming an imide functionality. The molecular formula can be represented as C₁₁H₁₀N₂O₂, with a cyclopropyl group attached to the nitrogen of the imide and an amino group at the 5-position of the benzene ring.
Physical and Chemical Characteristics
Based on structural similarity to related compounds, 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione likely exhibits properties comparable to its close structural analog, 5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione, which has a molecular weight of 216.24 g/mol . The predicted physical characteristics for this compound would include:
Structural Features
The 5-amino substituent significantly affects the electronic distribution within the molecule, contributing to potential hydrogen bonding capabilities. The cyclopropyl group at position 2 introduces conformational constraints and influences the compound's lipophilicity and receptor-binding properties. These structural elements are critical determinants of the compound's chemical reactivity and biological interactions.
Synthesis Methods
General Synthetic Strategy
One potential approach would involve the N-alkylation of 5-amino phthalimide with an appropriate cyclopropyl halide. This method parallels synthesis strategies used for related compounds, including 5-amino-1,3-dihydro-1,3-dioxo-isoindole derivatives, which have been successfully synthesized and characterized using 1H NMR, MS spectra, and elemental analysis .
The synthetic pathway might involve:
-
Protection of the amino group
-
N-alkylation with cyclopropyl bromide or iodide
-
Deprotection to yield the target compound
These synthesis steps would require careful optimization of reaction conditions to achieve satisfactory yields.
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the potential properties and applications of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, it is instructive to compare it with its close structural analogs.
Structure-Activity Relationship Considerations
The substitution pattern significantly affects the physicochemical properties and biological activities of these compounds. The cyclopropyl group in 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is more conformationally constrained than the cyclopropylmethyl or isobutyl groups in the related analogs, potentially resulting in different receptor interactions and biological profiles.
The amino group at position 5 is a common feature among these compounds and likely contributes to their hydrogen-bonding capabilities and potential interactions with biological targets. This functional group can serve as a hydrogen bond donor, potentially enhancing interactions with protein targets.
Research Applications
Pharmaceutical Research
Compounds with the isoindole-1,3-dione scaffold have attracted significant attention in pharmaceutical research due to their diverse biological activities. Based on the properties of related compounds, 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione could be investigated for:
-
Development of enzyme inhibitors
-
Design of receptor modulators
-
Creation of novel antiangiogenic agents
-
Exploration as building blocks for more complex bioactive molecules
Chemical Building Blocks
The reactive amino group at position 5 provides opportunities for further functionalization, potentially allowing this compound to serve as a versatile intermediate in organic synthesis. This functional group could undergo various transformations, including:
-
Acylation reactions
-
Reductive amination
-
Diazonium chemistry
-
Coupling reactions
These transformations could generate libraries of derivatives with potentially enhanced or novel biological activities.
Analytical Characterization
Chromatographic Behavior
For purification and analysis, high-performance liquid chromatography (HPLC) would likely be the method of choice. The compound would be expected to show retention characteristics influenced by:
-
The polar amino group
-
The relatively nonpolar cyclopropyl substituent
-
The planar aromatic system
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume